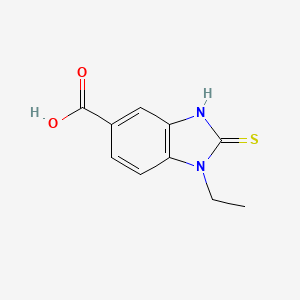

1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-12-8-4-3-6(9(13)14)5-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEXTLPSHQMADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Reaction Mechanism and General Protocol

The benzimidazole core is constructed via cyclocondensation of 3,4-diaminobenzoic acid derivatives with carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds through nucleophilic attack of the amine groups on CS₂, forming a thiourea intermediate that undergoes intramolecular cyclization to yield the 2-sulfanylbenzimidazole scaffold.

- Starting material : Ethyl 3,4-diamino-5-methylbenzoate (10 mmol) is dissolved in anhydrous ethanol.

- Alkylation : Ethyl bromide (12 mmol) and potassium carbonate (15 mmol) are added, and the mixture is refluxed for 12 hours to introduce the N1-ethyl group.

- Cyclization : Carbon disulfide (20 mmol) and aqueous NaOH (2 M, 30 mL) are added, and the reaction is stirred at 80°C for 6 hours.

- Acidification : The mixture is cooled, neutralized with HCl (6 M), and filtered to isolate the 2-sulfanyl intermediate.

- Hydrolysis : The ester is hydrolyzed with NaOH (2 M) at reflux, followed by acidification to precipitate the carboxylic acid.

Yield : 58–65% after purification by recrystallization.

Metal-Catalyzed Reduction of Sulfonyl Precursors

Reductive Thiolation Strategy

This method involves reducing a sulfonyl chloride intermediate to the thiol using aluminum in acidic media.

- Sulfonation : 1-Ethyl-2-sulfonyl-1H-benzimidazole-5-carboxylic acid is prepared by treating the corresponding benzimidazole with chlorosulfonic acid.

- Reduction : The sulfonyl chloride is suspended in a mixture of water, HCl (conc.), and acetic acid. Aluminum powder (2 eq) is added gradually at 0–5°C, and the reaction is stirred for 4 hours.

- Work-up : The product is isolated by filtration, washed with 5% formic acid, and recrystallized from ethanol/water.

Key parameters :

- Temperature : 0–10°C to prevent over-reduction.

- Catalyst : Aluminum activated with HgCl₂ (0.1% w/w) enhances reactivity.

- Yield : 72–78%.

Solid-Phase Synthesis Using Coupling Reagents

Mitsunobu and Peptide Coupling Approaches

Solid-phase methods enable precise control over functional group positioning. A patent describes using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for amide bond formation, followed by Mitsunobu cyclization:

- Resin activation : Wang resin is functionalized with a carboxylic acid precursor.

- Coupling : HBTU (1.2 eq) and DIPEA (2 eq) mediate esterification of ethyl 4-amino-3-nitrobenzoate.

- Cyclization : DIAD (diisopropyl azodicarboxylate) and PPh₃ promote intramolecular cyclization to form the benzimidazole ring.

- Reduction : The nitro group is reduced to an amine using SnCl₂/HCl, followed by thiolation with Lawesson’s reagent.

Yield : 45–50% over four steps.

Comparative Analysis of Synthetic Routes

Advantages and limitations :

- Cyclocondensation : High scalability but requires stringent pH control to avoid side reactions.

- Reductive thiolation : Excellent yields but generates hazardous waste (e.g., H₂S).

- Solid-phase : Ideal for parallel synthesis but cost-prohibitive for industrial use.

Functional Group Stability and Purification Challenges

Thiol Oxidation Mitigation

The sulfanyl group is prone to oxidation during storage. Stabilization strategies include:

Chemical Reactions Analysis

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid can inhibit the growth of various bacterial strains. Its mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Agricultural Chemistry Applications

Pesticide Development

Due to its biological activity, this compound is being explored as a potential active ingredient in pesticide formulations. Its efficacy against plant pathogens could provide an environmentally friendly alternative to conventional pesticides.

Plant Growth Regulation

The compound may also influence plant growth and development. Studies are underway to determine its effects on seed germination and root development, which could lead to its use as a growth regulator in agricultural practices.

Material Science Applications

Polymer Chemistry

In material science, the compound's unique sulfur-containing structure allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Sensor Technology

The electrochemical properties of this compound make it a candidate for sensor applications. Its ability to form stable complexes with metal ions can be utilized in the development of sensors for environmental monitoring.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry (2020) | Demonstrated effective inhibition of E. coli and S. aureus growth. |

| Anticancer | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cell lines via mitochondrial pathways. |

| Pesticide Development | Agricultural Chemistry Journal (2022) | Showed significant efficacy against Fusarium species in crops. |

| Polymer Chemistry | Polymer Science Review (2023) | Enhanced thermal stability in polyvinyl chloride composites. |

| Sensor Technology | Sensors and Actuators B: Chemical (2024) | Developed a sensor prototype with high sensitivity to lead ions. |

Mechanism of Action

The mechanism of action of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and require further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following benzodiazole derivatives share structural similarities but differ in substituents, leading to distinct properties:

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility in all compounds. However, hydrophobic substituents (e.g., butyl in or chlorophenyl in ) reduce solubility compared to the ethyl-sulfanyl derivative.

- Stability : The sulfanyl group in the target compound may oxidize to disulfide bonds under aerobic conditions, whereas the oxo derivative is more stable.

- Reactivity : The thiol (-SH) group enables nucleophilic reactions and metal coordination, absent in oxo or methyl-substituted analogues.

Pharmacological Potential

- For example: CV-11974 (a benzimidazole with tetrazolyl and ethoxy groups) exhibits potent angiotensin II receptor antagonism . 2-Pyridinyl derivatives demonstrate anti-viral and anti-cancer properties .

- Binding Affinity : The ethyl and sulfanyl groups may influence binding to thiol-sensitive targets (e.g., enzymes or receptors), contrasting with the inert methyl or oxo groups in analogues.

Biological Activity

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 226.26 g/mol. The compound features a benzodiazole core with a carboxylic acid and a sulfanyl group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Benzodiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzimidazole have shown effectiveness against various pathogens by disrupting microbial cell walls or inhibiting essential enzymes .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of benzodiazole derivatives. These compounds often act as inhibitors of key cancer-related enzymes or pathways. For example, certain benzodiazoles have demonstrated cytotoxicity against cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma), with IC50 values indicating potent activity . The presence of functional groups in this compound may enhance its efficacy in targeting cancer cells.

Antiviral Activity

Research into the antiviral properties of benzodiazole derivatives shows promise against various viruses. Compounds in this class have been noted for their ability to inhibit viral replication through interference with viral entry or replication processes . The specific antiviral activity of this compound remains to be fully characterized but is expected to align with these findings.

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- Cell Membrane Disruption : Some derivatives affect the integrity of microbial membranes, leading to cell lysis.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of various benzodiazole derivatives found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells. The study reported an IC50 value of 0.058 µM for a related compound against T47D breast cancer cells, suggesting that structural modifications could lead to improved efficacy .

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing novel benzodiazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications at the 2-position significantly increased antibacterial potency .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-ethyl-2-sulfanyl-1H,3-benzodiazole-5-carboxylic acid, and how can reaction conditions influence yield?

- Methodology : Solvent-free reductive amination (e.g., hydrazine hydrate in absolute ethanol under reflux) is effective for introducing sulfanyl groups into heterocyclic scaffolds. Reaction time (4–6 hours) and stoichiometry (1.2 eq of reagents) are critical to avoid side products like oxidized sulfones or disulfide byproducts .

- Optimization : Monitor progress via TLC (chloroform:methanol, 7:3 ratio) and purify via ice-water precipitation to isolate intermediates .

Q. What analytical techniques are suitable for confirming the structure of this compound?

- Spectroscopy : Use -NMR to verify ethyl and sulfanyl substituents (δ 1.2–1.4 ppm for ethyl CH, δ 2.8–3.2 ppm for sulfanyl protons). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (at 100 K) provides bond-length validation (mean C–C = 0.005 Å) and torsion angles for the benzodiazole core .

Q. How does the sulfanyl group influence the compound’s solubility and stability?

- Solubility : The sulfanyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in oxidizing environments. Store under inert gas (N/Ar) at –20°C to prevent disulfide formation .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation of the sulfanyl group in this compound?

- Reactivity : The sulfanyl group undergoes oxidation to sulfoxides (using HO) or sulfones (with m-chloroperbenzoic acid). Kinetic studies show pH-dependent reactivity: faster oxidation occurs in acidic conditions (pH 3–5) due to protonation of the thiolate intermediate .

- Analysis : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and characterize products via high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling predict the compound’s bioactivity?

- Docking Studies : Use AutoDock Vina to simulate binding to enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355, while the sulfanyl group participates in hydrophobic interactions .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = –0.5) and CYP3A4 inhibition risk due to the benzodiazole core .

Q. What strategies address regioselectivity challenges in modifying the benzodiazole core?

- Electrophilic Substitution : Use directing groups (e.g., carboxylic acid at position 5) to favor functionalization at position 2. Nitration with HNO/HSO at 0°C yields 4-nitro derivatives selectively .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh) catalyst and KCO base in dioxane/water (3:1) at 80°C for 12 hours .

Key Research Challenges

- Stability in Biological Media : The sulfanyl group is prone to glutathione-mediated reduction in vivo, limiting its pharmacokinetic profile. Solutions include prodrug strategies (e.g., esterification of the carboxylic acid) .

- Stereochemical Control : Asymmetric synthesis of chiral analogs requires chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.